![molecular formula C17H13BrN6O2 B2480486 2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 1904197-92-7](/img/structure/B2480486.png)
2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to the one often involves multi-step reactions, including nucleophilic addition, condensation, and diazotization processes. For instance, the synthesis of similar triazinone derivatives has been achieved through reactions involving ethyl N-pyridylpyrazole carboxylate and substituted aminobenzoic acids, demonstrating the complexity and specificity required in synthesizing such molecules (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by single-crystal X-ray diffraction and spectroscopic methods such as FT-IR, NMR, and sometimes computational methods like Density Functional Theory (DFT). These analyses reveal intricate details about bond lengths, angles, and molecular conformations, essential for understanding the compound's chemical behavior (Gumus et al., 2018).
Scientific Research Applications
Synthesis and Characterization
- Research on heterocyclic compounds similar to 2-bromo-N-...benzamide has focused on synthesis and spectroscopic characterization. For example, Patel and Patel (2015) described the synthesis and characterization of benzamide derivatives with antibacterial and antifungal activities (Patel & Patel, 2015).
- El-Sayed et al. (2008) also synthesized N- and S-substituted 1,3,4-oxadiazole derivatives, examining their structures via spectral and analytical data (El‐Sayed et al., 2008).
Biological Assessment and Antimicrobial Activity
- Karpina et al. (2019) developed methods for synthesizing novel acetamides with 1,2,4-oxadiazol cycles, assessing their biological properties (Karpina et al., 2019).
- Abunada et al. (2008) focused on synthesizing pyrazole derivatives with antimicrobial activity, providing insight into potential biomedical applications (Abunada et al., 2008).
Structural Analysis and Surface Properties
- Gumus et al. (2019) and (2018) analyzed the crystal structures and surface properties of similar heterocyclic compounds, contributing to understanding their molecular interactions (Gumus et al., 2019), (Gumus et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on benzamides would likely involve exploring their potential uses in various applications, such as in the synthesis of other organic compounds or as pharmaceuticals . The specific future directions for “2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” would depend on its exact structure and potential applications .
properties
IUPAC Name |
2-bromo-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O2/c1-10-20-17(26-23-10)11-6-7-24-14(8-11)21-22-15(24)9-19-16(25)12-4-2-3-5-13(12)18/h2-8H,9H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOJVXXFBYOWGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.